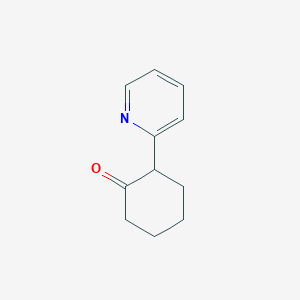

2-(2-Pyridinyl)Cyclohexanone

Description

Historical Context and Significance of Pyridine-Substituted Ketones in Organic Synthesis

The journey of pyridine-substituted ketones is intrinsically linked to the development of synthetic methods for the pyridine (B92270) core itself. Historically, the synthesis of pyridine derivatives was a significant challenge. A major breakthrough came in 1881 when Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, a multi-component reaction typically involving a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgfiveable.me This was followed by the Chichibabin pyridine synthesis in 1924, which involves the condensation of aldehydes or ketones with ammonia or its derivatives. wikipedia.org These foundational methods paved the way for the creation of a vast library of functionalized pyridines, which are integral components in pharmaceuticals, agrochemicals, and materials science. fiveable.meresearchgate.net

Within this class of compounds, pyridine-substituted ketones have emerged as particularly significant due to their versatile chemical nature. A prominent example is Di-2-pyridyl ketone (dpk), which is recognized for its role as a versatile ligand in coordination chemistry and catalysis. The two pyridyl groups attached to a central ketone moiety allow dpk and its derivatives to act as effective chelating agents, forming stable complexes with a wide range of transition metals, including palladium, nickel, copper, and rhenium. researchgate.netacs.org

The ability of the pyridine nitrogen and the ketone's carbonyl oxygen to coordinate to a metal center is a crucial feature. This coordination can activate the ligand for further reactions or stabilize the metal center in a catalytically active state. researchgate.net For instance, water or alcohols can add to the carbonyl carbon upon coordination, leading to the formation of gem-diol or hemiacetal derivatives, which can then act as bridging ligands to form multinuclear metal clusters with interesting magnetic properties. researchgate.netmdpi.com This reactivity has been exploited to create complex coordination polymers and single-molecule magnets. researchgate.net Furthermore, palladium complexes bearing pyridyl-ketone ligands have demonstrated significant catalytic activity in C-C bond-forming reactions, such as the Heck reaction. acs.org Similarly, iron(II) complexes with related (pyridyl)imine ligands are effective catalysts for the transfer hydrogenation of ketones. bohrium.com

Academic Relevance and Research Trajectories of 2-(2-Pyridinyl)Cyclohexanone

The academic relevance of this compound stems from its potential as a versatile precursor and ligand in organic synthesis. The structure combines a reactive cyclohexanone (B45756) core with a coordinating 2-pyridyl group, opening avenues for diverse research trajectories.

One major area of research involves using the compound as a scaffold to build more complex molecular architectures. The presence of the ketone allows for α-functionalization, while the entire cyclohexanone ring can be a precursor for creating fused heterocyclic systems like tetrahydroindoles and tetrahydrobenzofurans. metu.edu.tr The pyridine ring can direct these transformations or participate in subsequent reactions. The synthesis of such substituted heterocyclic compounds is a persistent goal in organic chemistry due to their prevalence in natural products and pharmaceuticals. researchgate.net

A significant research trajectory for this compound is its application in catalysis, particularly as a ligand for transition metals. The ability of the 2-pyridyl nitrogen and the adjacent ketone oxygen to form a stable five-membered chelate ring with a metal center is key. This bidentate coordination can be used to direct C-H activation reactions, a field of intense research focused on the efficient functionalization of otherwise inert carbon-hydrogen bonds. nih.gov Palladium-catalyzed reactions are especially prominent, as they provide powerful tools for constructing C-C and C-N bonds, which are fundamental in medicinal chemistry and materials science. rsc.orgvu.nl The ligand's structure can influence the selectivity and efficiency of these catalytic processes.

Research into the synthesis of α-aryl ketones, including 2-arylcyclohexanones, often employs transition metal catalysis, highlighting the synergy between the substrate class and modern synthetic methods. researchgate.netdntb.gov.ua The data below summarizes key synthetic approaches and catalytic applications relevant to pyridine-substituted ketones.

This table outlines established methods for synthesizing pyridine derivatives, which are foundational for producing compounds like this compound.

| Synthesis Method | Reactants | Product Type | Significance |

| Hantzsch Pyridine Synthesis | β-keto acid, aldehyde, ammonia | Substituted Dihydropyridines (then oxidized to Pyridines) | A classic, versatile multi-component reaction for creating substituted pyridine rings. wikipedia.orgfiveable.me |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Highly functionalized pyridines | Useful for synthesizing poly-aryl systems and tolerates a wide range of substituents. wikipedia.org |

| Chichibabin Pyridine Synthesis | Aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia | Substituted or unsubstituted pyridines | An industrially relevant method that uses inexpensive precursors. wikipedia.org |

| Palladium-Catalyzed C-H Arylation | Arenes (e.g., phenol (B47542) derivatives), aryl halides | Aryl-substituted arenes | A modern method for direct C-C bond formation without pre-functionalization of the arene. nih.gov |

This table details the use of catalysts incorporating pyridyl-ketone or similar ligand structures in important organic transformations.

| Catalytic System | Reaction Type | Substrates | Key Findings |

| Palladium(II) with Di-2-pyridyl ketone ligand | Heck Reaction | Iodobenzene, methyl acrylate | The complex demonstrated notable catalytic function, yielding the Heck product under gentle conditions. acs.org |

| Iron(II) with (Pyridyl)imine ligands | Transfer Hydrogenation of Ketones | Acetophenone | The complexes act as active catalysts, with activity influenced by the ligand's steric and electronic properties. bohrium.com |

| Palladium(0)/Pd(II) Catalysis | C-H Activation / Cross-Coupling | Aryl iodides, olefins | Enables sequential ortho-alkylation and olefination, demonstrating the power of palladium in complex transformations. nih.gov |

| Di-2-pyridyl ketone Metal Complexes | Coordination Chemistry | Various transition metal ions (e.g., Ni, Cu, Mn) | Forms coordination clusters with unique structural topologies and interesting magnetic properties. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHNZTYRFKGUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Pyridinyl Cyclohexanone

Direct Synthetic Routes

Direct synthetic routes to 2-(2-Pyridinyl)Cyclohexanone involve the formation of the crucial carbon-carbon bond between the pyridine (B92270) ring and the cyclohexanone (B45756) moiety in a single key step. Several modern synthetic methodologies can be employed for this purpose.

A notable direct synthesis involves the reaction of a substituted pyridine N-oxide with a cyclohexanone. abertay.ac.uknih.gov This method provides a straightforward pathway to the desired product.

Enamine-Based Strategies for this compound

Enamine-based strategies offer a powerful tool for the α-functionalization of ketones. In the context of synthesizing this compound, this would typically involve the reaction of a cyclohexanone-derived enamine with an electrophilic pyridine species. Enamines, formed by the condensation of a ketone with a secondary amine (e.g., pyrrolidine, morpholine), act as nucleophilic intermediates.

The general principle involves the reaction of the enamine of cyclohexanone with a suitably activated pyridine derivative, such as a 2-halopyridine. The nucleophilic β-carbon of the enamine attacks the electrophilic carbon of the pyridine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate would then yield the desired this compound. The reactivity of the 2-halopyridine is crucial, with iodides and bromides generally being more reactive than chlorides.

Enolate Alkylation Approaches to this compound

The alkylation of ketone enolates is a classic and widely used method for the formation of carbon-carbon bonds at the α-position of a carbonyl group. This approach can be adapted for the synthesis of this compound by reacting a cyclohexanone enolate with a 2-halopyridine.

The process begins with the deprotonation of cyclohexanone at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent nucleophile that can then react with an electrophilic pyridine derivative, typically a 2-bromopyridine (B144113) or 2-chloropyridine, in an SNAr (nucleophilic aromatic substitution) type reaction.

The choice of base, solvent, and temperature is critical to control the regioselectivity and minimize side reactions, such as self-condensation of the cyclohexanone. The general reaction conditions for such alkylations often involve low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

| Reagent/Condition | Purpose |

| Cyclohexanone | Starting ketone |

| Strong Base (e.g., LDA) | Deprotonation to form the enolate |

| 2-Halopyridine | Electrophilic pyridine source |

| Aprotic Solvent (e.g., THF) | Reaction medium |

| Low Temperature (e.g., -78°C) | Control reactivity and minimize side reactions |

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. The α-arylation of ketones, a powerful variant of these reactions, presents a promising route to this compound.

This methodology typically employs a palladium catalyst to couple a ketone enolate with an aryl or heteroaryl halide. In this specific synthesis, the cyclohexanone enolate would be coupled with a 2-halopyridine. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the 2-halopyridine, followed by transmetalation with the ketone enolate (or a related nucleophile) and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

The success of these reactions is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. Various phosphine-based ligands have been developed to facilitate these couplings, enabling the use of even less reactive aryl chlorides.

Table of Common Components in Palladium-Catalyzed α-Arylation of Ketones:

| Component | Example(s) | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active catalyst |

| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes enolate formation |

| Aryl/Heteroaryl Halide | 2-Bromopyridine, 2-Chloropyridine | Electrophilic coupling partner |

| Ketone | Cyclohexanone | Nucleophilic coupling partner (as enolate) |

| Solvent | Toluene, Dioxane | Reaction medium |

Stereoselective Synthesis of this compound

The synthesis of this compound in an enantiomerically pure or enriched form presents a significant challenge. Stereoselective approaches would require the use of chiral auxiliaries, chiral catalysts, or chiral reagents to control the formation of the new stereocenter at the α-position of the cyclohexanone ring.

Potential strategies for the stereoselective synthesis could involve:

Asymmetric Alkylation: Utilizing a chiral auxiliary attached to the cyclohexanone to direct the approach of the pyridine electrophile.

Chiral Phase-Transfer Catalysis: Employing a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation of the cyclohexanone enolate.

Asymmetric Transition Metal Catalysis: Using a chiral ligand in a transition metal-catalyzed α-arylation reaction to induce enantioselectivity.

While the development of asymmetric methods for the α-functionalization of ketones is an active area of research, specific examples for the enantioselective synthesis of this compound are not well-documented in the current scientific literature.

Indirect Synthetic Pathways

Indirect synthetic pathways involve the formation of the this compound structure through the modification of a precursor molecule that already contains either the pyridinyl group or the cyclohexanone ring.

Reaction Mechanisms and Chemical Transformations of 2 2 Pyridinyl Cyclohexanone

Reactions at the Carbonyl Group

The carbonyl group in 2-(2-Pyridinyl)Cyclohexanone is a primary site for nucleophilic attack, leading to a variety of addition and condensation products.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents, and hydride reducing agents are common reactants in these transformations.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the carbonyl group of this compound results in the formation of a tertiary alcohol after acidic workup. The reaction proceeds through a six-membered ring transition state where the magnesium atom coordinates with both the carbonyl oxygen and the pyridinyl nitrogen, influencing the stereochemical outcome of the reaction.

Reduction Reactions: The reduction of the carbonyl group in this compound to a secondary alcohol can be achieved using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, yielding either the cis or trans isomer of 2-(2-pyridinyl)cyclohexanol. For instance, the reduction of 2-methylcyclohexanone (B44802) with sodium borohydride has been shown to favor the formation of the more thermodynamically stable trans isomer odinity.com. While specific studies on this compound are not extensively detailed in the provided results, the general principles of cyclohexanone (B45756) reduction are applicable odinity.comvu.nlscribd.comyoutube.com.

Table 1: Nucleophilic Addition Reactions of this compound

| Reagent | Product Type |

|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

Condensation Reactions Involving the Carbonyl

Condensation reactions of this compound with primary amines and their derivatives lead to the formation of compounds with a carbon-nitrogen double bond, such as imines, oximes, and hydrazones.

Formation of Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields this compound oxime. This reaction is a classic example of the condensation of a ketone with a hydroxylamine derivative and is crucial in the synthesis of various nitrogen-containing compounds researchgate.netresearchgate.netrsc.orgacs.orgnih.govstudy.comaskfilo.comyoutube.com. The mechanism involves the initial nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime askfilo.com.

Formation of Phenylhydrazones: Similarly, the reaction with phenylhydrazine (B124118) (C₆H₅NHNH₂) produces this compound phenylhydrazone. This reaction proceeds via a mechanism analogous to oxime formation and is a common method for the derivatization of ketones researchgate.netorgsyn.orgwjarr.comprepchem.comstackexchange.comnih.gov.

Table 2: Condensation Reactions of this compound

| Reagent | Product |

|---|---|

| Hydroxylamine (NH₂OH) | This compound oxime |

| Phenylhydrazine (C₆H₅NHNH₂) | This compound phenylhydrazone |

Reactions Involving the Alpha-Carbon

The presence of the carbonyl group acidifies the protons on the adjacent alpha-carbon, enabling a range of substitution reactions through the formation of an enol or enolate intermediate.

Alkylation and Acylation at the Alpha-Position

The deprotonation of the alpha-carbon of this compound with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. This enolate can then react with electrophiles like alkyl halides or acyl halides in Sₙ2 reactions to form new carbon-carbon bonds at the alpha-position pearson.comubc.ca182.160.97libretexts.orglibretexts.org. The regioselectivity of this reaction (alkylation at the 2- versus the 6-position of the cyclohexanone ring) can be influenced by the reaction conditions, such as the choice of base and temperature libretexts.orglibretexts.org.

Halogenation and Related Electrophilic Substitutions

The alpha-carbon of this compound can undergo halogenation in the presence of a halogen (e.g., Br₂) and either an acid or a base catalyst. The reaction proceeds through an enol or enolate intermediate, which attacks the electrophilic halogen. Acid-catalyzed halogenation typically results in the substitution of a single alpha-hydrogen, while base-promoted halogenation can lead to multiple substitutions wjarr.com. The introduction of a halogen at the alpha-position provides a useful synthetic handle for further transformations.

Reactions of the Pyridinyl Moiety

The pyridinyl ring in this compound can also participate in various chemical reactions, although the presence of the cyclohexanone substituent can influence its reactivity.

N-Oxidation: The nitrogen atom of the pyridinyl ring can be oxidized to form a pyridine (B92270) N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) semanticscholar.orgrsc.orgmdpi.comresearchgate.netmasterorganicchemistry.com. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Formation of Pyridinium (B92312) Salts: The lone pair of electrons on the pyridinyl nitrogen can react with alkyl halides to form quaternary pyridinium salts. These salts can then undergo further reactions, including nucleophilic addition to the pyridinium ring or participation in radical reactions nih.govwikipedia.orgresearchgate.netrsc.orgresearchgate.net.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally a challenging transformation. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene (B151609). wikipedia.orglibretexts.org Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation further deactivates the ring by introducing a positive charge, making electrophilic attack even more difficult. wikipedia.orgrsc.org

Direct electrophilic substitution on pyridine, when it does occur, typically directs incoming electrophiles to the 3- and 5-positions. However, for this compound, the reaction is often non-selective and requires harsh conditions, leading to low yields.

A more viable strategy to achieve substitution on the pyridine ring is through the corresponding N-oxide. wikipedia.org The N-oxide derivative of this compound is more susceptible to electrophilic attack due to the electron-donating character of the N-oxide group, which can stabilize the intermediate cationic species. rsc.org

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Reactivity vs. Benzene | Typical Conditions | Major Product Position(s) |

|---|---|---|---|

| Pyridine | Much Slower | Harsh (e.g., high temp.) | 3-position |

| Pyridinium Ion | Extremely Slow / Unreactive | Strongly acidic | N/A |

Nucleophilic Aromatic Substitution on Pyridine

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com The electronegative nitrogen atom is capable of stabilizing the negative charge of the Meisenheimer-like intermediate formed during the reaction. stackexchange.comnih.gov For a substitution reaction to occur on the pyridine ring of this compound, a good leaving group (such as a halide) would need to be present at the 4- or 6-position.

The mechanism proceeds via an addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). youtube.com

Aromatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

Common nucleophiles for this reaction include amines, alkoxides, and thiolates. sci-hub.se The reaction is generally more facile than nucleophilic substitution on an analogous benzene derivative. nih.gov

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridine

| Position of Attack | Stability of Intermediate | Rationale |

|---|---|---|

| C-2 / C-6 | High | Negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com |

| C-4 | High | Negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com |

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxidation: The nitrogen atom can be readily oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govarkat-usa.org The resulting N-oxide of this compound exhibits altered reactivity. The N-O bond can act as an electron-donating group, activating the 2- and 4-positions for both electrophilic and nucleophilic attack. researchgate.net The N-oxide functionality can also be readily removed by deoxygenation to regenerate the parent pyridine. researchgate.netsemanticscholar.org

Quaternization: The pyridine nitrogen can react with alkyl halides or other alkylating agents to form a quaternary pyridinium salt. osti.govmdpi.com This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters its chemical properties. The quaternization of this compound would make the alpha-protons of the cyclohexanone ring more acidic and could influence subsequent reactions. The rate and facility of quaternization can be affected by the steric bulk of the alkylating agent and the substituents on the pyridine ring. osti.govmdpi.com

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, containing both a ketone and a pyridine ring, provides opportunities for a variety of cyclization and rearrangement reactions.

Intramolecular Cyclizations Facilitated by this compound

The juxtaposition of the cyclohexanone and pyridine rings allows for intramolecular reactions. Under acidic conditions, the carbonyl oxygen of the cyclohexanone can be protonated, making the carbonyl carbon more electrophilic. This can be followed by an intramolecular aldol-type condensation. rsc.org For instance, the enol or enolate of the cyclohexanone can attack the pyridine ring, or a protonated pyridine derivative could undergo cyclization initiated by the ketone.

In a related process, prototropic ring-chain tautomerism has been observed in similar systems where protonation of the pyridine nitrogen facilitates an intramolecular cyclization with a side-chain carbonyl group. researchgate.net Another potential pathway is photocyclization, which has been reported for structurally similar compounds like 2-benzoylpyridine. acs.org

Ring Expansion and Contraction Reactions of the Cyclohexanone Core

The cyclohexanone ring in this compound can undergo various classical ring expansion and contraction reactions. The pyridinyl substituent can play a role in directing or influencing these transformations.

Ring Expansion:

Tiffeneau–Demjanov Rearrangement: This reaction could potentially expand the six-membered ring to a seven-membered ring. The reaction sequence would involve the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and diazotization to generate a carbocation, which then initiates the rearrangement.

Beckmann Rearrangement: Conversion of the cyclohexanone to its oxime, followed by treatment with acid, could lead to a ring expansion to form a seven-membered lactam (caprolactam derivative). researchgate.net

Dowd-Beckwith Ring Expansion: This radical-based reaction offers another pathway for expanding the cyclic ketone. researchgate.net

Ring Contraction:

Favorskii Rearrangement: This reaction typically occurs on α-halo ketones in the presence of a base. wikipedia.orgchemistrysteps.com If this compound were halogenated at the 3-position of the cyclohexanone ring, treatment with a base like sodium hydroxide (B78521) could induce a ring contraction to form a substituted cyclopentanecarboxylic acid derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate which is then opened by the nucleophilic base. chemistrysteps.com

Wolff Rearrangement: Conversion of the ketone to an α-diazoketone followed by photochemical or thermal decomposition would generate a carbene. A subsequent Wolff rearrangement could lead to a ring-contracted ketene, which can be trapped by various nucleophiles. wikipedia.org

Table 3: Potential Rearrangement Reactions of the Cyclohexanone Core

| Rearrangement Type | Key Intermediate | Resulting Structure |

|---|---|---|

| Beckmann | Oxime | Seven-membered lactam |

| Tiffeneau-Demjanov | β-amino alcohol | Seven-membered ketone |

| Favorskii | α-halo ketone, cyclopropanone | Five-membered carboxylic acid |

Derivatives and Analogs of 2 2 Pyridinyl Cyclohexanone

Synthesis and Characterization of Substituted 2-(2-Pyridinyl)Cyclohexanone Analogs

The synthesis of substituted analogs of this compound can be achieved through various organic methodologies. A common approach involves the condensation of substituted o-aminobenzophenones with corresponding acetyl derivatives in an acidic medium. mdpi.com Alternatively, ring-cleavage reactions of precursor molecules like 3-formyl (aza)indoles can be employed to introduce a variety of functional groups onto the pyridine (B92270) scaffold. nih.gov This allows for the creation of derivatives with electron-donating or electron-withdrawing groups, which can modulate the ligand's coordination properties.

Characterization of these newly synthesized analogs relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure and confirming the position of substituents. mdpi.comsamipubco.com Mass spectrometry provides information on the molecular weight and fragmentation patterns, while infrared (FTIR) spectroscopy helps identify key functional groups, such as the carbonyl (C=O) stretch. samipubco.comindexcopernicus.com For crystalline compounds, single-crystal X-ray diffraction offers definitive proof of structure, including bond lengths and angles. uni-muenchen.de

Table 1: Spectroscopic Data for a Representative Substituted Analog

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key FTIR (cm⁻¹) |

|---|

| Hypothetical 4'-Methyl-2-(2-Pyridinyl)Cyclohexanone | 2.4 (s, 3H, Ar-CH₃), 1.8-3.0 (m, 8H, cyclohexyl), 3.8 (dd, 1H, chiral H), 7.1-8.5 (m, 3H, pyridyl) | 21.5 (Ar-CH₃), 25.1, 28.3, 31.5, 42.8 (cyclohexyl), 55.2 (chiral C), 122-158 (pyridyl), 209.1 (C=O) | ~1710 (C=O stretch), ~1590 (C=N stretch) |

Note: Data in this table is hypothetical, based on typical values for similar structures, to illustrate characterization data.

Homologs and Structural Isomers of this compound

Homologs of this compound involve altering the size of the cycloalkanone ring. For instance, 2-(2-Pyridinyl)Cyclopentanone and 2-(2-Pyridinyl)Cycloheptanone would be lower and higher homologs, respectively. These modifications would alter the "bite angle" of the resulting ligand when it chelates to a metal center, which can have significant implications for the stability and reactivity of the metal complex.

Structural isomers can take several forms. The pyridinyl group could be attached at its 3- or 4-position, yielding 2-(3-Pyridinyl)Cyclohexanone and 2-(4-Pyridinyl)Cyclohexanone. These isomers would have different coordination properties, as the nitrogen atom is positioned differently relative to the carbonyl group, potentially hindering bidentate chelation. Additionally, the pyridinyl group could be attached to the 3- or 4-position of the cyclohexanone (B45756) ring, which would also disrupt the N,O-bidentate coordination motif.

Derivatives as Ligands in Coordination Chemistry

The N,O-bidentate motif inherent in this compound and its derivatives makes them effective ligands for a variety of metal ions. The nitrogen of the pyridine ring and the oxygen of the carbonyl group can coordinate to a single metal center, forming a stable five-membered chelate ring.

Derivatives of this compound act as chelating agents, forming stable complexes with numerous transition metals. mdpi.comnih.gov The stability of these complexes is enhanced by the chelate effect, a thermodynamic principle favoring the formation of cyclic structures. The specific metal ions that can be chelated are diverse and include, but are not limited to, iron, cobalt, copper, zinc, and palladium. samipubco.comnih.govrsc.org The coordination can lead to the formation of mononuclear complexes, where one ligand binds to one metal, or polynuclear structures where the ligand bridges multiple metal centers. rsc.orgmdpi.com The geometry of the resulting metal complex (e.g., octahedral, square planar) is influenced by the coordination number of the metal ion and the steric bulk of the ligand. samipubco.com

The carbon atom at the 2-position of the cyclohexanone ring is a stereocenter, meaning this compound is a chiral molecule that can exist as two non-superimposable mirror images (enantiomers). This intrinsic chirality is a crucial feature for its use in asymmetric synthesis. researchgate.net

Developing chiral ligands from this scaffold involves either resolving the racemic mixture to isolate a single enantiomer or synthesizing the molecule enantioselectively from the start. nih.gov Further modifications can be made to enhance the ligand's stereochemical influence. For example, introducing bulky groups near the coordination site can create a more defined chiral pocket around the metal center, improving the enantioselectivity of catalytic reactions. dicp.ac.cn The goal is to design a ligand that, when coordinated to a metal, will effectively control the facial selectivity of substrate binding, leading to the preferential formation of one enantiomeric product. nih.gov

Chiral ligands derived from the this compound framework are valuable in asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. nih.gov These ligands, when complexed with a suitable metal (e.g., palladium, rhodium, iridium, nickel), can catalyze a wide range of transformations. nih.govdicp.ac.cn

Examples of such reactions include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.govnih.gov In these processes, the chiral metal complex creates a transient, diastereomeric intermediate with the substrate, lowering the activation energy for the pathway that leads to one specific enantiomer of the product. researchgate.net The effectiveness of the catalysis is often measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Table 2: Representative Applications of Chiral Pyridyl-Based Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Substrate | Product Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Asymmetric 1,2-Reduction | Nickel | Planar-chiral Oxazole-Pyrimidine | α,β-Unsaturated Ketone | Up to 99% dicp.ac.cn |

| Asymmetric Allylic Alkylation | Copper | Chiral N-Hydroxyalkyl Pyrid-2-ylidene | Allylic Phosphate | Up to 95% chemrxiv.org |

| Asymmetric C-H Activation | Ruthenium | C-N Axially Chiral Carboxylic Acid | Sulfoximine | 55% (non-optimal) nih.gov |

| Asymmetric Conjugate Addition | Copper | Chiral Diphosphine | Alkenyl Pyridine | >99% researchgate.net |

This table presents data for structurally related chiral pyridine ligands to illustrate the catalytic potential of the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Analysis of 2 2 Pyridinyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of protons and carbons in 2-(2-Pyridinyl)Cyclohexanone.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexanone (B45756) ring. The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the cyclohexanone substituent. The protons on the cyclohexanone ring will appear in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the chiral center (the carbon connecting the two rings) is expected to be the most downfield of the aliphatic protons due to the influence of the adjacent carbonyl and pyridine groups.

The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the cyclohexanone ring is characteristically found far downfield (typically δ > 200 ppm). The five carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm), while the remaining five aliphatic carbons of the cyclohexanone ring will appear upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridinyl-H (aromatic) | 7.0 - 8.5 |

| Cyclohexanone-CH (α to C=O and Pyridinyl) | 3.5 - 4.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | > 200 |

| Pyridinyl-C (aromatic) | 120 - 160 |

| Cyclohexanone-CH (α to C=O and Pyridinyl) | 50 - 60 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to establish the connectivity between the protons within the cyclohexanone ring and within the pyridine ring. For example, cross-peaks would confirm the adjacency of the methine proton at C2 of the cyclohexanone ring to the neighboring methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the carbons in the cyclohexanone and pyridine rings that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is vital for connecting the pyridinyl and cyclohexanone fragments. For instance, a correlation between the proton at C2 of the cyclohexanone ring and the carbons of the pyridine ring would confirm the point of attachment. It also helps in assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the pyridine carbon bonded to the cyclohexanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the pyridine ring with respect to the cyclohexanone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within a few parts per million). This allows for the determination of the precise elemental formula of the molecular ion of this compound (C₁₁H₁₃NO). The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition and rule out other possibilities.

Table 3: Exact Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Fragmentation Pattern Analysis in MS/MS Studies

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements.

Predicted fragmentation patterns would include:

Loss of the pyridinyl group.

Cleavage of the cyclohexanone ring, often initiated by the carbonyl group. A characteristic fragmentation for cyclic ketones is the loss of small neutral molecules like CO (28 Da) and ethene (28 Da) after initial ring-opening. miamioh.edu

Fragmentation of the pyridine ring itself.

Analysis of these fragmentation patterns helps to piece together the structure of the original molecule, confirming the presence and connectivity of both the cyclohexanone and pyridine rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone, typically found in the region of 1700-1725 cm⁻¹. Other important bands would include C-H stretching vibrations from the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic cyclohexanone ring (around 2850-3000 cm⁻¹), as well as C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, it provides complementary information. For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretch is also observable. Raman spectroscopy is particularly useful for observing vibrations of homonuclear bonds (like C-C bonds), which are often weak in the IR spectrum. ksu.edu.sa

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1725 (Strong) | 1700 - 1725 (Medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H | Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 (Medium-Strong) | 1400 - 1600 (Strong) |

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, this technique would provide invaluable insights into its absolute configuration and solid-state conformation.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is crucial for understanding its biological activity and stereospecific interactions. This compound, possessing a stereocenter at the 2-position of the cyclohexanone ring, can exist as two enantiomers. Single crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously assigning the absolute configuration.

The process would involve growing a suitable single crystal of an enantiomerically pure sample of this compound or one of its derivatives. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, anomalous dispersion effects are utilized. This requires the presence of a sufficiently strong anomalous scatterer in the crystal structure or the use of a specific wavelength of X-ray radiation.

In the absence of a heavy atom in the parent molecule, derivatization is a common strategy. For instance, forming a salt or a co-crystal with a chiral entity of known absolute configuration, such as a tartrate or a chiral amine, can facilitate the determination. The known configuration of the derivative then allows for the assignment of the unknown configuration of the target molecule.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Note: This data is hypothetical and serves as an illustrative example of what would be obtained from an SCXRD experiment.

The Flack parameter, a critical value in absolute configuration determination, would ideally be close to zero for the correct enantiomer, providing statistical confidence in the assignment.

Conformational Analysis in the Solid State

The cyclohexanone ring is known to adopt a chair conformation to minimize steric and torsional strain. The presence of a bulky substituent at the 2-position, such as the pyridinyl group, will have a significant influence on the preferred conformation in the solid state.

X-ray crystallography would reveal the precise dihedral angles and bond lengths within the molecule, confirming the chair conformation of the cyclohexanone ring. A key aspect of the analysis would be to determine whether the 2-pyridinyl substituent occupies an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

However, the orientation of the pyridinyl group relative to the cyclohexanone ring would also be of great interest. Intramolecular interactions, such as hydrogen bonding or other non-covalent interactions, could influence the rotational position (torsion angle) of the pyridinyl group. The crystal packing, or how the molecules arrange themselves in the crystal lattice, can also play a significant role in dictating the observed conformation in the solid state.

For instance, analysis of the crystal structure of a related compound, 2-phenylcyclohexanone, would likely show the phenyl group in an equatorial position to minimize steric hindrance. Similar behavior would be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the two main chromophores: the carbonyl group (C=O) of the cyclohexanone ring and the pyridinyl group.

The carbonyl group typically exhibits a weak n → π* transition at longer wavelengths (around 270-300 nm) and a stronger π → π* transition at shorter wavelengths (below 200 nm). The pyridinyl group, being an aromatic heterocycle, will also have characteristic π → π* transitions.

The conjugation between the pyridinyl ring and the cyclohexanone moiety is not direct, as they are connected by a single bond. Therefore, significant shifts in the absorption maxima due to extended conjugation, as seen in α,β-unsaturated ketones, are not expected. However, electronic interactions between the two rings could lead to subtle shifts in the positions and intensities of the absorption bands compared to the individual chromophores.

The solvent used for the measurement can also influence the UV-Vis spectrum. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). For instance, the n → π* transition of a carbonyl group typically undergoes a hypsochromic (blue) shift in polar solvents.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

| n → π | Carbonyl | ~280-300 | Low (~10-100) |

| π → π | Pyridinyl | ~250-270 | High (>1000) |

| π → π* | Carbonyl | <200 | Moderate |

Note: These are estimated values based on the typical absorptions of the constituent chromophores.

Detailed analysis of the UV-Vis spectrum, potentially with the aid of computational chemistry, could provide further insights into the electronic structure of this compound.

Computational Chemistry and Theoretical Studies on 2 2 Pyridinyl Cyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-Pyridinyl)Cyclohexanone. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and geometry.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which consists of a cyclohexanone (B45756) ring and a pyridine (B92270) ring linked by a single bond, multiple conformations may exist.

The cyclohexanone ring itself can adopt several conformations, such as the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for substituted cyclohexanes. However, the presence of the bulky 2-pyridinyl substituent at the C2 position introduces further complexity. The substituent can be in either an axial or an equatorial position on the cyclohexanone ring. Theoretical studies on similar 2-substituted cyclohexanones have shown that the equatorial conformation is often preferred to minimize steric strain. acs.orgutdallas.edu

Furthermore, rotation around the C-C bond connecting the two rings leads to different rotational isomers (rotamers). A full conformational analysis would involve scanning the potential energy surface by systematically rotating this bond and calculating the energy of each resulting conformation to identify the global and local energy minima.

Illustrative Data for Conformational Analysis of this compound:

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-A | 60° | 0.00 |

| Equatorial-B | 180° | 1.52 |

| Axial-A | 65° | 3.10 |

| Axial-B | 175° | 4.50 |

Note: This data is illustrative and represents the type of information obtained from a conformational analysis.

Once the optimized geometry is obtained, its electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule and the energies of the molecular orbitals. Key parameters derived from this analysis include the dipole moment and the distribution of atomic charges, which provide insight into the molecule's polarity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO may be centered on the electron-withdrawing carbonyl group of the cyclohexanone ring. Analysis of the FMOs helps in predicting which parts of the molecule are most likely to be involved in chemical reactions. researchgate.netresearchgate.net

Illustrative Electronic Properties of this compound:

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: This data is illustrative and based on typical values for similar organic molecules.

Computational methods are highly effective at predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to confirm the structure and assign signals. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used for this purpose.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths can then be correlated with the peaks observed in an experimental UV-Vis spectrum, helping to understand the electronic transitions involved.

Illustrative Predicted Spectroscopic Data for this compound:

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Shift (C=O) | 209.5 ppm |

| ¹H NMR Shift (α-proton) | 3.6 ppm |

| UV-Vis λmax | 275 nm |

Note: This data is illustrative and represents typical outputs of spectroscopic prediction calculations.

Reaction Pathway and Transition State Analysis

Beyond static molecular properties, computational chemistry is invaluable for studying the dynamics of chemical reactions involving this compound.

DFT studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

A common reaction for ketones with α-hydrogens is keto-enol tautomerism. fiveable.melibretexts.org For this compound, this would involve the transfer of a proton from the α-carbon to the carbonyl oxygen, forming an enol. Computational studies can model this process, determining the activation energy and the relative stability of the keto and enol forms. researchgate.netorientjchem.org The presence of the basic pyridine nitrogen could potentially facilitate this process through an intramolecular proton transfer mechanism. DFT calculations can elucidate the step-by-step mechanism, including the role of any catalysts or solvent molecules. researchgate.net

By calculating and comparing the activation energies for different possible reaction pathways, computational chemistry can predict the reactivity and selectivity of a molecule. For instance, in a reaction where this compound could yield multiple products, DFT can determine the transition state energies for each pathway. The pathway with the lowest activation barrier will be the kinetically favored one, and its product will be the major product.

This predictive power is essential for designing new synthetic routes and understanding experimental outcomes. For example, in the reduction of the ketone, computations could predict whether a hydride reagent would attack from the axial or equatorial face of the cyclohexanone ring, thus predicting the stereochemical outcome of the reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. For this compound, MD simulations can provide detailed insights into its structural flexibility, the interplay of its constituent rings, and its interactions with the surrounding environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the conformational landscape and the dynamic processes that occur over time scales from picoseconds to microseconds.

Theoretical studies and MD simulations on related substituted cyclohexanones and pyridinyl-containing compounds have established a basis for understanding the potential dynamic behaviors of this compound. These simulations typically employ force fields that define the potential energy of the system as a function of its atomic coordinates, allowing for the exploration of various conformations and their relative energies.

Conformational Dynamics of this compound

The conformational dynamics of this compound are primarily governed by the flexibility of the cyclohexanone ring and the rotational freedom around the single bond connecting it to the pyridine ring. The cyclohexanone ring itself is not static and can interconvert between several forms, most notably the chair, boat, and twist-boat conformations. Accelerated ab initio molecular dynamics (A-AIMD) simulations on cyclohexane (B81311) have shown that the chair-to-chair interconversion is a key dynamic process, though it occurs on a microsecond timescale, which can be challenging to capture in standard simulations nih.gov. For substituted cyclohexanones, the presence of a substituent can influence the rate and equilibrium of this ring inversion.

A primary aspect of the conformational dynamics for this compound is the equilibrium between the axial and equatorial positions of the pyridinyl group on the cyclohexanone ring. In the axial conformation, the pyridinyl group is oriented perpendicular to the plane of the ring, while in the equatorial conformation, it lies more within the plane of the ring. The relative stability of these conformers is dictated by a balance of steric and electronic effects. Theoretical studies on 2-halocyclohexanones have shown that in the vapor phase, the axial conformation can be more stable due to attractive interactions between the substituent and the carbonyl group. However, in solution, the equatorial conformer is often preferred researchgate.net.

Another critical dynamic process is the keto-enol tautomerism. This compound can exist in equilibrium between its keto form and two potential enol forms. The stability of the enol tautomer can be influenced by conjugation with the pyridinyl ring, which would favor the enol form more than in simple cyclohexanone libretexts.orglibretexts.org. The presence of the pyridine ring introduces the possibility of intramolecular hydrogen bonding in the enol form, which can further stabilize it.

The relative orientation of the pyridine ring with respect to the cyclohexanone ring also contributes to the conformational landscape. The rotation around the C-C bond linking the two rings will have specific energy minima corresponding to favorable alignments that minimize steric hindrance and maximize favorable electronic interactions, such as n→π* interactions between the pyridine nitrogen and the carbonyl group researchgate.net.

| Conformational Feature | Description | Influencing Factors |

|---|---|---|

| Cyclohexanone Ring Inversion | Interconversion between chair, twist-boat, and boat conformations. | Energy barriers between conformers, temperature, solvent viscosity. |

| Axial-Equatorial Equilibrium of Pyridinyl Group | Equilibrium between the pyridinyl group being in an axial or equatorial position. | Steric hindrance, electronic interactions with the carbonyl group, solvent effects. |

| Keto-Enol Tautomerism | Equilibrium between the ketone and its corresponding enol isomers. | Solvent polarity, pH, intramolecular hydrogen bonding, conjugation effects. |

| Pyridine Ring Rotation | Rotation around the single bond connecting the pyridine and cyclohexanone rings. | Steric clashes, potential for intramolecular interactions. |

Solvent Effects on Molecular Behavior

The solvent environment plays a crucial role in modulating the conformational dynamics and equilibria of this compound. Solvation effects can significantly alter the relative energies of different conformers and tautomers.

Influence on Axial-Equatorial Equilibrium: The preference for the axial or equatorial conformer of the pyridinyl group is highly dependent on the solvent. In nonpolar solvents, intramolecular interactions may favor the axial conformer. Conversely, polar solvents can stabilize the more polar equatorial conformer to a greater extent, shifting the equilibrium in its favor researchgate.net. This is a well-documented phenomenon for substituted cyclohexanones, where the dipole moment of the molecule changes significantly between the two conformations.

Influence on Keto-Enol Tautomerism: Solvent polarity and hydrogen-bonding capability have a profound impact on the keto-enol equilibrium masterorganicchemistry.com.

Nonpolar Solvents: In nonpolar solvents like carbon tetrachloride, the enol form is often more favored, especially if it can be stabilized by intramolecular hydrogen bonding masterorganicchemistry.com. For this compound, the enol form can form a hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the pyridine ring, creating a stable six-membered ring structure.

Polar Aprotic Solvents: Solvents like DMSO or acetone (B3395972) can act as hydrogen bond acceptors, which may disrupt intramolecular hydrogen bonds that stabilize the enol form. However, their polarity can still influence the equilibrium.

Polar Protic Solvents: Protic solvents such as water or ethanol (B145695) can act as both hydrogen bond donors and acceptors. This can lead to complex solvation effects, but generally, polar protic solvents tend to stabilize the more polar keto form over the enol form masterorganicchemistry.com.

Studies on the tautomerization of 2-nitrocyclohexanone (B1217707) have shown that solvent effects are largely entropic in origin and that the transition state shifts to be more enol-like in more polar solvents rsc.org. The rate of tautomerization is also significantly affected by the solvent environment rsc.org.

| Solvent Type | Example Solvents | Expected Predominant Tautomer | Reasoning |

|---|---|---|---|

| Nonpolar | Cyclohexane, Carbon Tetrachloride | Enol | Stabilization of the enol form through intramolecular hydrogen bonding. |

| Polar Aprotic | DMSO, Acetonitrile | Keto | Disruption of intramolecular hydrogen bonds and stabilization of the more polar keto form. |

| Polar Protic | Water, Ethanol | Keto | Strong solvation of the polar carbonyl group in the keto form through hydrogen bonding. |

Molecular dynamics simulations can explicitly model these solvent effects by including a large number of solvent molecules around the solute. This allows for the direct observation of how solvent molecules arrange themselves around this compound and how this solvation shell influences its conformational preferences and dynamic behavior over time.

Applications of 2 2 Pyridinyl Cyclohexanone in Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The strategic placement of the ketone and pyridine (B92270) functionalities in 2-(2-Pyridinyl)Cyclohexanone makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic systems, most notably quinolizidine (B1214090) alkaloids. The synthesis of these bicyclic structures often involves an initial reduction of the pyridine ring followed by intramolecular cyclization.

A significant application of this compound is in the synthesis of (±)-lupinine and (±)-epilupinine, both of which are quinolizidine alkaloids. The synthetic route commences with the catalytic hydrogenation of the pyridine ring of this compound. This reduction is typically carried out using a platinum oxide catalyst under a hydrogen atmosphere. The process yields a mixture of stereoisomeric piperidines, which, without isolation, can be subjected to acidic conditions to facilitate a Mannich-type cyclization. This intramolecular reaction forges the quinolizidine skeleton. Subsequent reduction of the resulting lactam provides access to the target alkaloids.

The stereochemical outcome of the initial hydrogenation step is crucial and can be influenced by the reaction conditions. The subsequent cyclization and reduction steps then determine the final stereochemistry of the quinolizidine products.

| Entry | Reactant | Reagents and Conditions | Product(s) | Yield (%) |

| 1 | This compound | 1. H₂, PtO₂, EtOH, 25 °C, 50 psi | (±)-Lupinine | 35 |

| 2. HCl (gas), EtOH, reflux | (±)-Epilupinine | 41 | ||

| 3. LiAlH₄, THF, reflux |

This table summarizes the key steps in the synthesis of (±)-lupinine and (±)-epilupinine from this compound.

Building Block for Complex Natural Product Synthesis

The utility of this compound extends to its role as a fundamental building block in the total synthesis of more complex natural products. Its pre-existing carbocyclic and heterocyclic moieties can be elaborated upon to construct intricate molecular frameworks.

The ability to control the stereochemistry during the reduction and cyclization steps is a testament to the utility of this building block in achieving stereoselective syntheses of natural products. The cyclohexanone (B45756) ring provides a scaffold upon which stereocenters can be set, and the pyridine ring serves as a precursor to the piperidine (B6355638) portion of the quinolizidine core.

Intermediate in the Synthesis of Biologically Active Scaffolds (Non-Clinical Focus)

Beyond the synthesis of specific natural products, this compound serves as a valuable intermediate in the generation of diverse molecular scaffolds with potential biological activity. The quinolizidine core, readily accessible from this starting material, is a privileged scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds. Quinolizidine alkaloids themselves exhibit a range of pharmacological properties. iipseries.orgresearchgate.netias.ac.innih.gov

The synthetic pathway originating from this compound allows for the introduction of structural diversity. Modifications to the cyclohexanone ring or the pyridine ring prior to cyclization, or further functionalization of the resulting quinolizidine skeleton, can lead to the generation of libraries of related compounds. These libraries can then be screened for various biological activities in a non-clinical setting to identify lead compounds for further investigation. For instance, derivatives of lupinine (B175516) and epilupinine have been explored for their potential biological activities. nih.gov

The biological activities of quinolizidine alkaloids are diverse and include anticancer, antibacterial, anti-inflammatory, and antiviral properties. ias.ac.in While a detailed discussion of the clinical applications is beyond the scope of this article, the role of this compound as a key starting material for the synthesis of these and other related scaffolds underscores its importance in the exploration of new areas of chemical biology.

Emerging Research Directions and Future Outlook for 2 2 Pyridinyl Cyclohexanone

Novel Catalytic Applications

Recent research has begun to explore the catalytic potential of 2-(2-Pyridinyl)Cyclohexanone, primarily focusing on its role as a ligand in transition metal catalysis. The compound's unique structure, featuring both a pyridine (B92270) ring and a cyclohexanone (B45756) moiety, allows it to act as a versatile scaffold for the coordination of metal ions, leading to the formation of catalysts with unique reactivity and selectivity.

One promising area of investigation involves the use of metal complexes of this compound in oxidation reactions. For instance, manganese (II) and cobalt (II) complexes incorporating pyridyl and carboxylate ligands have been synthesized and characterized for their ability to catalyze the oxidation of cyclohexanone to adipic acid, a key industrial chemical. While not directly using this compound as the catalyst itself, this research highlights the catalytic relevance of the cyclohexanone and pyridine moieties in close proximity.

Furthermore, the broader class of pyridyl-β-diketonate ligands, of which this compound is a structural analogue, has demonstrated significant catalytic activity. These ligands form stable complexes with a variety of metals, including palladium and platinum, which have been employed in cross-coupling reactions, a fundamental transformation in organic synthesis. The electronic and steric properties of the pyridyl and diketonate components can be fine-tuned to optimize catalytic performance. Although specific catalytic data for this compound is still emerging, the precedent set by related structures suggests a promising future for this compound in the development of novel catalytic systems.

Table 1: Representative Catalytic Applications of Related Pyridyl-Containing Ligands

| Catalyst System | Reaction Type | Substrate | Product | Key Findings |

| Pd(II) complexes with pyridyl-β-diketonate ligands | Suzuki-Miyaura cross-coupling | Aryl halides and boronic acids | Biaryls | Ligand structure influences catalytic efficiency. |

| Mn(II) and Co(II) complexes with pyridinedicarboxylate | Cyclohexanone Oxidation | Cyclohexanone | Adipic Acid | Demonstrates the catalytic potential of metal complexes with related structural motifs. |

Advanced Material Science Applications (Non-Biological Focus)

The exploration of this compound in advanced material science is a nascent but rapidly developing field. The compound's ability to act as a bifunctional ligand makes it an attractive building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with tailored properties. These materials are of significant interest for applications in gas storage, separation, and sensing.

The pyridine nitrogen atom and the ketone or enolate oxygen of this compound can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The structure and functionality of the resulting materials can be controlled by the choice of metal ion and the reaction conditions. For example, the use of ambidentate pyridyl-β-diketonate ligands with silver(I), palladium(II), and platinum(II) ions has been shown to produce a variety of coordination-driven assemblies, including discrete molecular architectures and extended polymeric structures.

While specific examples of advanced materials synthesized directly from this compound are not yet widely reported in the literature, the foundational research on related pyridyl-ketone systems provides a strong indication of its potential. The incorporation of the cyclohexanone ring offers opportunities for post-synthetic modification, allowing for the tuning of the material's properties after its initial formation. This could lead to the development of "smart" materials that respond to external stimuli.

Exploration of Unique Supramolecular Interactions

The study of supramolecular chemistry, which focuses on non-covalent interactions, is another promising avenue for this compound research. The molecule possesses multiple sites for hydrogen bonding, π-π stacking, and metal coordination, making it an ideal candidate for the construction of complex and functional supramolecular assemblies.

The pyridine ring can participate in hydrogen bonding with suitable donor molecules and engage in π-π stacking interactions with other aromatic systems. The cyclohexanone moiety, particularly in its enol form, can also act as a hydrogen bond donor and acceptor. The interplay of these various non-covalent forces can lead to the formation of well-defined supramolecular structures in the solid state and in solution.

A notable example of the supramolecular potential of related compounds is the use of a deprotonated pyridinyl-substituted cyclohexanone derivative in the anion-templated formation of a hexanuclear rhodium(III) metalla-macrocycle. In this assembly, six metal corners are bridged by the organic ligands, and the size of the resulting macrocycle is influenced by the counteranion present during the self-assembly process. This demonstrates how the specific recognition properties of the ligand can be harnessed to control the formation of complex supramolecular architectures. The investigation into the unique supramolecular interactions of this compound itself is expected to reveal new principles of molecular recognition and self-assembly, with potential applications in areas such as molecular sensing and the development of new crystalline materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Pyridinyl)Cyclohexanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyridinyl-substituted cyclohexanones typically involves condensation or alkylation reactions. For example, cyclohexanone derivatives are often synthesized via Claisen-Schmidt condensation or Friedel-Crafts alkylation using pyridine derivatives as substituents. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact regioselectivity. For instance, acidic conditions may favor keto-enol tautomer stabilization, while transition-metal catalysts (e.g., Pd or Cu) enhance coupling efficiency with pyridinyl groups .

- Data Consideration : Compare yields from different routes (e.g., 45–70% via acid-catalyzed condensation vs. 60–85% using Pd-mediated coupling) and characterize purity via HPLC or GC-MS.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- <sup>1</sup>H NMR : The pyridinyl proton signals (δ 7.1–8.5 ppm) and cyclohexanone carbonyl (δ 2.1–2.5 ppm for adjacent protons) help differentiate positional isomers.

- IR : A strong carbonyl stretch (~1715 cm<sup>-1</sup>) and pyridinyl C=N absorption (~1600 cm<sup>-1</sup>) confirm functional groups.

- MS : Molecular ion peaks (e.g., m/z 189 for C11H11NO) and fragmentation patterns (e.g., loss of CO or pyridinyl group) validate structure .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH2Cl2). Stability studies under varying pH (e.g., 2–12) and temperature (e.g., 25–60°C) reveal degradation via hydrolysis of the ketone group under acidic conditions. Use argon/vacuum to prevent oxidation during storage .

Advanced Research Questions

Q. How do electronic effects of the pyridinyl group influence the reactivity of this compound in nucleophilic addition or redox reactions?

- Methodological Answer : The electron-withdrawing pyridinyl group increases the electrophilicity of the cyclohexanone carbonyl, accelerating nucleophilic attacks (e.g., Grignard or hydride additions). Redox behavior (e.g., reduction to cyclohexanol derivatives) can be studied via cyclic voltammetry, showing distinct reduction potentials compared to unsubstituted cyclohexanone. DFT calculations (e.g., HOMO-LUMO gaps) correlate with experimental reactivity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration thresholds). Standardize protocols:

- Use MIC (Minimum Inhibitory Concentration) assays with control compounds (e.g., ciprofloxacin).

- Validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293).

- Cross-reference with SAR studies: Pyridinyl substitution at position 2 vs. 3 alters steric hindrance and membrane permeability .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved, and what catalysts are most effective?

- Methodological Answer : Chiral resolution via asymmetric catalysis:

- Organocatalysts : Proline derivatives induce enantioselectivity (up to 85% ee) in Michael additions.

- Metal-ligand complexes : Ru-BINAP systems achieve >90% ee in hydrogenation of ketone intermediates.

- Analytical Validation : Chiral HPLC (e.g., Chiracel OD column) or CD spectroscopy confirm enantiomeric excess .

Q. What computational methods (e.g., MD simulations, QSAR) predict the pharmacokinetic behavior of this compound analogs?

- Methodological Answer :

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption (e.g., Caco-2 permeability).

- MD Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability and toxicity profiles .

Data Contradictions and Validation

- Example : reports a synthetic yield of 70% for a related cyclohexanone derivative, while cites 55% under similar conditions. Resolution requires replicating both protocols with rigorous control of moisture/oxygen levels and catalyst purity .

- Thermodynamic Data : NIST-standardized enthalpy values (e.g., ΔfH° for liquid phase) should be cross-checked with experimental calorimetry to address discrepancies in computational vs. empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes